(1R,2R)-cyclohex-4-ene-1,2-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60768-29-8 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(1R,2R)-cyclohex-4-ene-1,2-diol |
InChI |
InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h1-2,5-8H,3-4H2/t5-,6-/m1/s1 |
InChI Key |
NWVFBFHOQGKOIF-PHDIDXHHSA-N |
Isomeric SMILES |
C1C=CC[C@H]([C@@H]1O)O |
Canonical SMILES |
C1C=CCC(C1O)O |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1r,2r Cyclohex 4 Ene 1,2 Diol and Its Enantiomers/derivatives
Chemoenzymatic and Biocatalytic Approaches
The use of enzymes in organic synthesis offers several advantages, including high stereoselectivity and mild reaction conditions. These biocatalytic methods are increasingly being employed for the production of chiral diols.
Enzymatic Dihydroxylation of Aromatic Precursors via Dioxygenases
Dioxygenase enzymes, found in various bacteria, are capable of catalyzing the cis-dihydroxylation of aromatic compounds to produce cis-dihydrodiols. researchgate.netpsu.edu This process is highly regio- and stereoselective, yielding enantiomerically pure products. researchgate.netresearchgate.net Toluene (B28343) dioxygenase (TDO), naphthalene (B1677914) dioxygenase (NDO), and biphenyl (B1667301) dioxygenase (BPDO) are among the most well-studied dioxygenases for this purpose. psu.edunih.gov
For instance, toluene dioxygenase from Pseudomonas putida has been extensively used to oxidize various monosubstituted benzenes, typically resulting in the formation of 3-substituted cis-benzene dihydrodiols with an S configuration at the C-1 atom. nih.gov The enzymatic system consists of a flavoprotein reductase, a ferredoxin, and a catalytic iron-sulfur protein that work together to transfer electrons from NADH and incorporate two oxygen atoms from O₂ into the aromatic ring. nih.gov The reaction catalyzed by toluene dioxygenase on toluene produces (1S,2R)-3-methylcyclohexa-3,5-diene-1,2-diol. wikipedia.org
The substrate scope of these enzymes is broad, with over 420 different substrates identified for Rieske non-heme iron dioxygenases (RDDs). researchgate.net This versatility allows for the synthesis of a wide array of chiral cis-dihydrodiols from various aromatic precursors. researchgate.net
Table 1: Examples of Dioxygenase-Catalyzed Dihydroxylation of Aromatic Compounds
| Dioxygenase Source | Aromatic Substrate | Product | Reference |
| Pseudomonas putida UV4 | 1,4-Disubstituted benzenes | cis-Dihydrodiol metabolites | nih.gov |
| Pseudomonas putida F1 | Toluene | (1S,2R)-3-methylcyclohexa-3,5-diene-1,2-diol | wikipedia.org |
| Pseudomonas sp. strain P51 | Biphenyl, Monochlorobiphenyls | cis-2,3-dihydro-2,3-dihydroxy derivatives | nih.gov |
| Pseudomonas putida ML2 | Benzene (B151609) | (1R,2S)-cis-cyclohexa-3,5-diene-1,2-diol | nih.gov |
Whole-Cell Fermentation Techniques for Enantiopure Cyclohexadienediols
Whole-cell fermentation provides a practical and efficient method for producing enantiopure cyclohexadienediols. By utilizing engineered microorganisms that overexpress specific dioxygenase enzymes, large-scale production of these chiral building blocks can be achieved. For example, recombinant Escherichia coli strains expressing toluene dioxygenase have been successfully used for the biotransformation of aromatic compounds. uni-stuttgart.de
High-cell-density fermentation techniques have been developed to maximize the yield of the desired product. mdpi.com These methods often involve careful control of fermentation parameters such as pH, temperature, and nutrient feeding to maintain optimal cell growth and enzyme activity. For instance, in the production of chiral epoxides using E. coli expressing styrene (B11656) monooxygenase, a high cell density of 35 gDCW/L was achieved. mdpi.com
Biotransformation of Substituted Aromatic Compounds to Chiral Dihydrodihydroxy Derivatives
The biotransformation of substituted aromatic compounds using dioxygenases allows for the synthesis of a diverse range of chiral dihydrodihydroxy derivatives. The substrate specificity of the enzyme plays a crucial role in determining the structure of the product. For example, chlorobenzene (B131634) dioxygenase (CDO) from Pseudomonas sp. strain P51 has been shown to oxidize biphenyl and monochlorobiphenyls to their corresponding cis-2,3-dihydro-2,3-dihydroxy derivatives, with oxidation occurring on the unsubstituted ring. nih.govasm.org
The absolute configuration of the resulting diols is also determined by the enzyme. For instance, CDO produces monosubstituted cis-benzene dihydrodiols with an S configuration at the carbon atom meta to the substituent. nih.gov This predictability is a significant advantage for the targeted synthesis of specific stereoisomers.
Table 2: Biotransformation of Substituted Aromatic Compounds by Chlorobenzene Dioxygenase (CDO)
| Substrate | Product | Reference |
| Biphenyl | cis-2,3-dihydro-2,3-dihydroxybiphenyl | nih.govasm.org |
| Monochlorobiphenyls | cis-2,3-dihydro-2,3-dihydroxy monochlorobiphenyls | nih.govasm.org |
| Naphthalene | (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene | nih.govnih.gov |
Chemoenzymatic Desymmetrization of Meso Compounds
The desymmetrization of meso compounds using enzymes is a powerful strategy for the synthesis of enantiopure compounds. This approach involves the selective transformation of one of two equivalent functional groups in a meso starting material, leading to a chiral product. A common example is the enantioselective hydrolysis of meso-epoxides catalyzed by epoxide hydrolases (EHs). koreascience.kr This reaction can yield both enantiopure epoxides and vicinal diols. researchgate.net
For the synthesis of (1R,2R)-cyclohex-4-ene-1,2-diol, the desymmetrization of a meso-cyclohexene derivative can be envisioned. For instance, the enzymatic hydrolysis of a meso-epoxide derived from 1,4-cyclohexadiene (B1204751) could potentially yield the desired chiral diol.
Enzymatic Cascade Reactions for Stereoselective Vicinal Diol Synthesis
Enzymatic cascade reactions, where multiple enzymatic steps are carried out in a single pot, offer a highly efficient approach to the synthesis of complex molecules like vicinal diols. uni-duesseldorf.deacs.org These cascades can combine different enzyme classes, such as lyases and oxidoreductases, to build chiral centers in a sequential and controlled manner. researchgate.net
One strategy involves the carboligation of two aldehyde molecules catalyzed by a lyase, followed by the stereoselective reduction of the resulting α-hydroxy ketone by an alcohol dehydrogenase (ADH). uni-duesseldorf.de This approach allows for the synthesis of all possible stereoisomers of a vicinal diol by selecting the appropriate enzymes for each step. researchgate.net Cofactor regeneration systems are often integrated into these cascades to ensure the economic feasibility of using expensive nicotinamide (B372718) cofactors like NADH. uni-duesseldorf.deuni-duesseldorf.de
Chemical Asymmetric Synthesis Methodologies
In addition to biocatalytic methods, several chemical asymmetric synthesis methodologies have been developed for the preparation of enantiopure vicinal diols. A prominent example is the Sharpless asymmetric dihydroxylation. This reaction utilizes osmium tetroxide in the presence of a chiral ligand, typically derived from dihydroquinine or dihydroquinidine (B8771983), to achieve the enantioselective dihydroxylation of alkenes. alfa-chemistry.comwikipedia.orgorganic-chemistry.org
The choice of the chiral ligand dictates the stereochemical outcome of the reaction, allowing for the selective synthesis of either enantiomer of the diol. wikipedia.org The reaction is highly versatile and has been applied to a wide range of alkenes. wikipedia.orgnih.gov For the synthesis of this compound, the Sharpless asymmetric dihydroxylation of 1,4-cyclohexadiene would be a direct and effective approach. The reaction is typically performed using a catalytic amount of osmium tetroxide with a stoichiometric reoxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), to regenerate the osmium catalyst. wikipedia.orgorganic-chemistry.org
Asymmetric Dihydroxylation (e.g., Sharpless AD for related diols)
Asymmetric dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. The Sharpless Asymmetric Dihydroxylation, a Nobel Prize-winning reaction, utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivities. mdpi.comorganic-chemistry.orgwikipedia.org This method is widely applicable to a range of alkenes and has been instrumental in the synthesis of numerous natural products. researchgate.netencyclopedia.pub
The reaction typically employs a stoichiometric reoxidant, such as potassium ferricyanide or N-methylmorpholine N-oxide (NMO), to regenerate the osmium(VIII) catalyst, thus reducing the need for the toxic and expensive osmium tetroxide. organic-chemistry.orgwikipedia.org The enantioselectivity is controlled by the choice of the chiral ligand, with the dihydroquinidine (DHQD) and dihydroquinine (DHQ) derivatives leading to opposite enantiomers. wikipedia.org These reagents are commercially available as pre-packaged mixtures, known as AD-mix-β (containing (DHQD)₂PHAL) and AD-mix-α (containing (DHQ)₂PHAL), which simplifies the experimental procedure. organic-chemistry.orgwikipedia.org
The mechanism involves the formation of a complex between osmium tetroxide and the chiral ligand. wikipedia.org This complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate. organic-chemistry.orgwikipedia.org Subsequent hydrolysis of this ester releases the desired chiral diol and the reduced osmium species, which is then reoxidized to complete the catalytic cycle. organic-chemistry.org The reaction is known for its high regioselectivity, favoring the more electron-rich double bond in a polyene substrate. wikipedia.org
| Catalyst System | Alkene Substrate | Product | Enantiomeric Excess (ee) | Yield |
| OsO₄, (DHQD)₂PHAL | Penta-substituted cyclohexane (B81311) | Vicinal diol | 90% | 85% |
| OsO₄, (DHQ)₂PHAL | Generic Alkene | Vicinal diol | Up to >99% | High |
Epoxidation and Stereoselective Ring Opening Reactions
An alternative and widely used strategy for the synthesis of trans-diols involves a two-step sequence of epoxidation followed by stereoselective ring-opening. This approach allows for the introduction of the two hydroxyl groups in a controlled trans-diaxial fashion.
Peracid-Mediated Epoxidation and Subsequent Hydrolysis
The epoxidation of the double bond in a cyclohexene (B86901) derivative can be readily achieved using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, or peroxyformic acid. stackexchange.comoc-praktikum.de This is then followed by hydrolysis of the resulting epoxide under either acidic or basic conditions to yield the trans-diol. libretexts.org
Acid-catalyzed hydrolysis proceeds via protonation of the epoxide oxygen, making it a better leaving group. libretexts.org The subsequent nucleophilic attack by water occurs at the more substituted carbon atom if the epoxide is unsymmetrical, following an SN1-like mechanism. libretexts.org Conversely, base-catalyzed hydrolysis involves the direct SN2 attack of a hydroxide (B78521) ion on the less sterically hindered carbon of the epoxide ring. libretexts.org In both cases, the ring-opening is stereospecific, leading to a trans-diol. libretexts.org For instance, the reaction of cyclohexene with formic acid and hydrogen peroxide generates an intermediate formate (B1220265) ester which upon hydrolysis yields trans-1,2-cyclohexanediol (B13532). oc-praktikum.de
Nucleophilic Ring Opening of Chiral Epoxides
The stereoselective ring-opening of chiral epoxides with various nucleophiles is a cornerstone of asymmetric synthesis. The regioselectivity of this reaction is governed by several factors, including the nature of the nucleophile, the solvent, and the presence of Lewis acids. acs.org According to the Fürst-Plattner rule (trans-diaxial effect), nucleophilic attack on a cyclohexene oxide derivative preferentially occurs at a position that allows the cyclohexane ring to adopt a chair-like transition state, leading to the trans-diaxial product. researchgate.netnih.gov
Lewis acids can be employed to catalyze the ring-opening of epoxides, enhancing their reactivity. acs.orgacs.org The choice of Lewis acid can influence the regioselectivity of the reaction. Computational studies have shown that the reaction barrier for Lewis acid-catalyzed epoxide ring-opening decreases with increasing acidity of the Lewis acid. acs.orgnih.gov The regioselectivity is not only controlled by strain but also by steric repulsion between the nucleophile and the substrate. acs.org
| Reaction | Substrate | Reagents | Product | Key Feature |
| Epoxidation/Hydrolysis | Cyclohexene | 1. HCOOH, H₂O₂ 2. NaOH, H₂O | trans-1,2-cyclohexanediol | Formation of trans-diol |
| Nucleophilic Ring Opening | Cyclohexene Oxide | H₂O, H⁺ | trans-1,2-cyclohexanediol | Attack at the more substituted carbon (if applicable) |
| Nucleophilic Ring Opening | Cyclohexene Oxide | OH⁻, H₂O | trans-1,2-cyclohexanediol | Attack at the less substituted carbon |
Chiral Ligand and Auxiliary-Assisted Synthesis
The use of chiral ligands and auxiliaries is a powerful strategy to induce enantioselectivity in reactions that would otherwise produce a racemic mixture. wikipedia.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org
In the context of synthesizing chiral diols, chiral ligands can be employed in metal-catalyzed reactions to create a chiral environment around the metal center, thereby influencing the stereochemical course of the reaction. sci-hub.seresearchgate.net For example, N,N'-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine have been used as chiral ligands in various asymmetric transformations. sci-hub.se Similarly, chiral diols themselves, such as BINOL, can act as organocatalysts, activating substrates through hydrogen bonding and inducing enantioselectivity in reactions like allylborations. nih.gov
Preparation of Specific Enantiomers and Diastereomers
The synthesis of specific enantiomers and diastereomers of cyclohexene diols often relies on starting from a chiral precursor, a strategy known as chiral pool synthesis. imc.ac.atelsevierpure.com
Synthesis from Chiral Pool Precursors (e.g., verbenone (B1202108) for Prottremin and its derivatives)
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. elsevierpure.com Verbenone, a monoterpene, is a common chiral pool precursor.
For example, the antiparkinsonian agent Prottremine, which is (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1,2-diol, has been synthesized from commercially available (-)-verbenone. researchgate.net The synthesis involves a three-stage process, with the final and most crucial step being the dihydroxylation of a cyclohexene precursor derived from verbenone. researchgate.net The stereochemistry of the final product is dictated by the stereochemistry of the starting verbenone and the reagents used in the subsequent transformations. The synthesis of all eight possible stereoisomers of Prottremine has been accomplished, allowing for the identification of the most active isomer. researchgate.net
| Precursor | Target Molecule | Key Transformation | Significance |
| (-)-Verbenone | Prottremine ((1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1,2-diol) | Dihydroxylation | Synthesis of a biologically active natural product derivative from a chiral pool starting material. |
Stereoselective Conversion of Analogous Cyclohexenols
The stereoselective conversion of readily available chiral cyclohexenol (B1201834) analogues represents a strategic approach to furnishing enantiomerically pure this compound. This method leverages existing stereocenters to direct the formation of new ones, offering a powerful tool for asymmetric synthesis. A key precursor in this context is (R)-4-hydroxycyclohex-2-en-1-one, which can be synthesized through various enantioselective methods. The subsequent stereocontrolled reduction of the ketone functionality is a critical step in achieving the desired (1R,2R) configuration of the final diol.
Research has demonstrated the feasibility of producing both enantiomers of trans-cyclohex-2-ene-1,4-diol, including the (1R,4R)-enantiomer which is synonymous with this compound, from chiral starting materials. One notable, albeit general, approach involves the use of chiral p-benzoquinone equivalents to establish the initial stereochemistry. researchgate.net
A more direct and widely applicable strategy involves the stereoselective reduction of the carbonyl group in a chiral cyclohexenol precursor. For instance, the reduction of (R)-4-hydroxycyclohex-2-en-1-one can be accomplished using various reducing agents, where the resident hydroxyl group directs the stereochemical outcome of the reduction. While specific documented examples detailing the direct conversion of (R)-4-hydroxycyclohex-2-en-1-one to this compound with comprehensive yield and enantiomeric excess data are not extensively reported in readily available literature, the principles of diastereoselective reduction are well-established.
The stereochemical control in the reduction of cyclic β-hydroxy ketones is influenced by the choice of reducing agent and the protecting groups employed. For example, the use of mild reducing agents is known to produce anti-diols with high diastereoselectivity. researchgate.net This principle can be applied to the synthesis of this compound from (R)-4-hydroxycyclohex-2-en-1-one, where the incoming hydride attacks from the face opposite to the existing hydroxyl group, leading to the desired trans-diol.
Furthermore, chemoenzymatic methods offer a powerful alternative for stereoselective reductions. Alcohol dehydrogenases (ADHs) have been successfully employed in the reduction of various diones to their corresponding diols with high stereoselectivity. mdpi.com The application of a suitable ADH to (R)-4-hydroxycyclohex-2-en-1-one could potentially afford this compound with high enantiomeric and diastereomeric purity. The enzyme's active site would provide the chiral environment necessary to control the facial selectivity of the hydride delivery to the carbonyl group.
While a specific data set for the direct conversion of an analogous cyclohexenol to this compound is not detailed in the surveyed literature, the established methodologies in stereoselective reductions of cyclic ketones provide a clear and viable pathway. The table below illustrates a hypothetical, yet scientifically grounded, representation of such a conversion based on analogous reactions.
Table 1: Hypothetical Stereoselective Reduction of (R)-4-hydroxycyclohex-2-en-1-one
| Entry | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | NaBH₄, CeCl₃·7H₂O | Methanol | -78 | 85 | >95 |
| 2 | L-Selectride® | Tetrahydrofuran | -78 | 90 | >98 |
| 3 | Alcohol Dehydrogenase (ADH) | Phosphate Buffer (pH 7) | 30 | 92 | >99 |
Chemical Reactivity and Derivatization of 1r,2r Cyclohex 4 Ene 1,2 Diol
Regio- and Stereoselective Functional Group Transformations
The presence of two distinct functional groups, the alkene and the diol, within the same molecule allows for selective reactions at each site, often with a high degree of regio- and stereocontrol.
The carbon-carbon double bond in (1R,2R)-cyclohex-4-ene-1,2-diol is susceptible to electrophilic attack, readily undergoing epoxidation with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orglibretexts.org This reaction proceeds via a concerted mechanism, resulting in the syn-addition of an oxygen atom to the double bond to form an epoxide, also known as an oxirane. libretexts.orglibretexts.org The stereochemistry of the starting alkene is retained in the resulting epoxide. The hydroxyl groups can influence the stereoselectivity of the epoxidation by directing the approach of the oxidizing agent.
The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions. Under acidic conditions, the epoxide can be hydrolyzed to a trans-1,2-diol. libretexts.orgkhanacademy.org This two-step sequence of epoxidation followed by acid-catalyzed hydrolysis provides a method for the anti-dihydroxylation of the original alkene. khanacademy.orgyoutube.com Base-catalyzed ring-opening of the epoxide with a strong nucleophile proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.
Table 1: Products from Epoxidation and Subsequent Reactions
| Reactant | Reagents | Product | Stereochemistry |
|---|---|---|---|
| This compound | m-CPBA | (1R,2R,4R,5S)-4,5-epoxycyclohexane-1,2-diol | Syn-addition |
| (1R,2R,4R,5S)-4,5-epoxycyclohexane-1,2-diol | H₃O⁺ | (1R,2R,4S,5S)-cyclohexane-1,2,4,5-tetrol | Anti-dihydroxylation |
The hydroxyl groups and the double bond of this compound can be selectively oxidized or reduced. The oxidation of cyclohexene (B86901), a related compound, can yield a variety of products including cyclohexene oxide, trans/cis-cyclohexane-1,2-diol, cyclohex-2-en-1-ol, and cyclohex-2-en-1-one, depending on the reaction conditions and the oxidant used. cjcatal.com For instance, the selective oxidation of cyclohexene to cyclohexane-1,2-diol has been achieved using iron(III) phthalocyanine (B1677752) complexes as catalysts with hydrogen peroxide as the oxidant. researchgate.net Photocatalytic oxidation of cyclohexene can also produce cyclohex-2-en-1-ol, cyclohex-2-en-1-one, and cyclohexane-1,2-diol. rsc.org
The hydroxyl groups can be oxidized to ketones. For example, the oxidation of 2-cyclohexen-1-ol (B1581600) on a gold surface yields 2-cyclohexen-1-one. nih.gov
Hydrogenation of the double bond in cyclohexene derivatives leads to the formation of the corresponding saturated cyclohexane (B81311) ring. For example, the hydrogenation of cyclohex-2-ene-1,4-diol (B1202594) results in cyclohexane-1,4-diol.
Table 2: Selected Oxidation and Reduction Products
| Reactant | Reagents/Catalyst | Product(s) |
|---|---|---|
| Cyclohexene | Iron(III) phthalocyanine / H₂O₂ | Cyclohexane-1,2-diol researchgate.net |
| Cyclohexene | Ni/NiO/CdS (photocatalyst) | Cyclohex-2-en-1-ol, Cyclohex-2-en-1-one, Cyclohexane-1,2-diol rsc.org |
| 2-Cyclohexen-1-ol | O/Au(111) | 2-Cyclohexen-1-one nih.gov |
The hydroxyl groups of this compound are nucleophilic and can participate in various substitution reactions. They can be converted to better leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution. Esterification and etherification are common derivatization reactions for the hydroxyl groups. For example, diacetylation can be achieved using acetic anhydride (B1165640) in the presence of a base like pyridine. The hydroxyl groups can also be deprotonated to form alkoxides, which are stronger nucleophiles and can participate in reactions like the Williamson ether synthesis.
Formation of Cyclic and Polycyclic Derivatives (e.g., lactonization)
The diol functionality in this compound is a key feature that allows for the formation of various cyclic and polycyclic derivatives. One important transformation is oxidative lactonization, where the diol is converted into a lactone. This can be achieved using various methods, including biocatalytic approaches. For example, horse liver alcohol dehydrogenase (HLADH) can catalyze the oxidative lactonization of diols to lactones. nih.gov This process often proceeds through a hydroxy aldehyde intermediate, which spontaneously cyclizes to a lactol that is then further oxidized to the stable lactone. nih.govyoutube.com Chemical methods for lactonization of diols include the use of copper/nitroxyl catalysts with air as the oxidant. organic-chemistry.org
The diol can also be a precursor for the synthesis of polycyclic compounds. For example, the Diels-Alder reaction, a powerful tool for forming six-membered rings, can be utilized with dienes derived from this compound to construct complex polycyclic frameworks. masterorganicchemistry.com The stereochemistry of the diene and dienophile dictates the stereochemistry of the resulting cycloadduct. masterorganicchemistry.com Furthermore, derivatives of this diol can be used to create polycyclic aromatic hydrocarbons and diradicaloids. nih.gov
Mechanisms of Stereochemical Control in Reactions
The stereochemistry of reactions involving this compound is often dictated by the existing stereocenters in the molecule. In kinetically controlled reactions, the stereoselectivity is determined by the difference in the free energies of the diastereomeric transition states. inflibnet.ac.in In thermodynamically controlled reactions, the stereoselectivity is governed by the relative stabilities of the products. inflibnet.ac.in
A reaction is considered stereospecific if starting materials that are stereoisomers of each other yield products that are also stereoisomers. masterorganicchemistry.com For example, the addition of a carbene to cis- and trans-butenes gives cis- and trans-1,2-dimethylcyclopropanes, respectively. inflibnet.ac.in In contrast, a stereoselective reaction is one where multiple stereoisomeric products can be formed, but one is favored. masterorganicchemistry.com
In the context of this compound, the cis-relationship of the two hydroxyl groups can direct incoming reagents to a specific face of the molecule, leading to high diastereoselectivity. For instance, in epoxidation, the hydroxyl groups can form hydrogen bonds with the peroxyacid, directing the epoxidation to the same face of the double bond. In reactions involving the hydroxyl groups themselves, their spatial arrangement influences the formation of cyclic products, such as acetals or ketals, and can control the stereochemical outcome of subsequent transformations. The stereochemical course of reactions can also be influenced by the choice of reagents and catalysts. msu.edu
Advanced Applications in Organic Synthesis and Catalysis
Role as Chiral Building Blocks for Complex Molecular Architectures
The defined stereochemistry and bifunctional nature of (1R,2R)-cyclohex-4-ene-1,2-diol make it a valuable chiral synthon. Its rigid cyclohexene (B86901) core, adorned with two stereochemically defined hydroxyl groups, provides a predictable three-dimensional framework that is essential for constructing intricate molecular architectures with high levels of stereocontrol.
Total Synthesis of Natural Products and Bioactive Compounds
The utility of cyclohexene derivatives as chiral building blocks is well-documented in the total synthesis of various natural products and bioactive molecules. The specific stereoconfiguration of this compound allows it to serve as a key intermediate in synthetic pathways leading to complex targets. For instance, related chiral cyclohexene synthons have been instrumental in the formal synthesis of the marine natural product (-)-dysidiolide, a potent inhibitor of protein phosphatase cdc25A.
Methodologies have been developed that utilize derivatives of cyclohexene diols to access aminocyclitols, such as in the formal syntheses of conduramine A-1 and the Amaryllidaceae alkaloid narciclasine. Furthermore, a chiral building block strategy employing a related 1R,2R-trans-diol moiety has been used in the total synthesis of (-)-(1R,2R)-1,2-dihydrochrysene-1,2-diol, which is a carcinogenic metabolite of the polycyclic aromatic hydrocarbon chrysene. This synthesis underscores the importance of such diols in accessing biologically significant and metabolically relevant compounds.
Table 1: Examples of Natural Products and Bioactive Compounds Synthesized Using Cyclohexene-diol Scaffolds This table is interactive. Click on the headers to sort.
| Target Compound | Class | Significance |
| (-)-Dysidiolide | Terpenoid | Potent and selective inhibitor of cdc25A phosphatase. |
| Conduramine A-1 | Aminocyclitol | Glycosidase inhibitor, synthetic precursor. |
| Narciclasine | Alkaloid | Antimitotic and antineoplastic agent. |
| (-)-(1R,2R)-1,2-dihydrochrysene-1,2-diol | PAH Metabolite | Carcinogenic metabolite of chrysene. |
Synthesis of Pharmaceutical Intermediates and Active Compounds
The structural motifs derived from this compound are present in several pharmaceutical agents, making it a critical starting material for their synthesis. A notable example is its application in the synthesis of an intermediate for Lurasidone, an atypical antipsychotic medication used to treat schizophrenia and bipolar depression.
A concise and highly enantioselective synthesis has been developed for ((1R,2R)-cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a key intermediate for Lurasidone hydrochloride. The synthesis begins with the corresponding diacid, which is resolved to obtain the desired (1R,2R)-enantiomer. This resolved diacid is then reduced to the diol, which is subsequently subjected to bismesylation to yield the target intermediate. This pathway highlights a practical and economical route to a crucial pharmaceutical precursor, demonstrating the industrial relevance of this chiral building block.
Table 2: Application in Pharmaceutical Synthesis This table is interactive. Click on the headers to sort.
| Pharmaceutical Agent | Therapeutic Class | Intermediate Synthesized from Diol Scaffold |
| Lurasidone | Antipsychotic | ((1R,2R)-cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate |
Precursors for Polymer and Material Science Applications
While direct applications of this compound in polymer science are not extensively documented in readily available literature, the chemistry of related cyclic diols suggests significant potential. For example, structurally similar 1,2-diols, such as (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol, have been successfully employed as initiators for the ring-opening polymerization of ε-caprolactone. This process yields polyesters, a widely used class of biodegradable polymers. The diol initiator becomes incorporated into the polymer chain, influencing its properties. The chirality of the diol can impart specific stereochemical characteristics to the resulting polymer, which could be relevant for creating materials with unique optical or recognition properties. Given this precedent, this compound represents a potential candidate for similar applications as a chiral initiator or monomer in the synthesis of novel polymers and advanced materials.
Chiral Ligand Design and Application in Asymmetric Catalysis
The C2-symmetry of this compound makes it an excellent scaffold for the design of chiral ligands, which are essential components of catalysts used in asymmetric synthesis. The two hydroxyl groups provide convenient handles for chemical modification, allowing for the introduction of various coordinating atoms such as phosphorus, nitrogen, or sulfur.
The development of chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of one enantiomer of a product in preference to the other. Ligands derived from chiral diols, such as those synthesized from tartrates, have proven to be highly effective in a range of metal-catalyzed reactions. By converting the hydroxyl groups of this compound into phosphine (B1218219) groups, for example, one can create C2-symmetric diphosphine ligands. The rigid cyclohexene backbone helps to establish a well-defined and predictable chiral environment around the metal center to which it coordinates.
Enantioselective Transformations Mediated by Metal Complexes
Metal complexes incorporating chiral ligands derived from diol scaffolds are powerful tools for a multitude of enantioselective transformations. For example, rhodium complexes bearing C2-symmetric diphosphine ligands are highly efficient catalysts for the asymmetric hydrogenation of prochiral olefins, producing chiral amines or amino alcohols with excellent enantioselectivity (ee).
Similarly, palladium-catalyzed asymmetric allylic substitution is another area where ligands of this type have found application. The chiral ligand modifies the metal's reactivity and selectivity, directing the reaction to form one enantiomer of the product preferentially. The success of ligands based on other diol backbones in these transformations strongly suggests that ligands derived from this compound would be effective catalysts for these and other important enantioselective reactions.
Studies on Chiral Recognition Phenomena
Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This phenomenon is fundamental to many biological processes and has practical applications in areas such as enantioselective sensing and chromatographic separation.
The well-defined, rigid stereostructure of this compound and its derivatives makes them excellent candidates for studying chiral recognition. They can be used as chiral hosts to probe interactions with chiral guest molecules or as the chiral stationary phase in chromatography for the separation of racemates. The two hydroxyl groups can form hydrogen bonds, and their fixed spatial arrangement creates a specific chiral pocket that can selectively bind one enantiomer of a guest molecule over the other. Investigating these interactions provides fundamental insights into the nature of non-covalent chiral interactions.
Biological and Biochemical Relevance of 1r,2r Cyclohex 4 Ene 1,2 Diol Derivatives
Investigation of Biological Activities (excluding clinical human trial data)
The unique stereochemistry and functionality of (1R,2R)-cyclohex-4-ene-1,2-diol make it an attractive chiral pool for the synthesis of compounds with specific biological targets. Researchers have explored its derivatives for a multitude of therapeutic applications, uncovering promising leads in several key areas of pharmacology.
Neuroprotective Effects in Preclinical Models (e.g., Parkinson's disease models)
Derivatives of this compound have shown significant promise in preclinical models of neurodegenerative diseases, particularly Parkinson's disease (PD). These models, often induced by neurotoxins like 6-hydroxydopamine (6-OHDA), rotenone, or MPTP, aim to replicate the progressive loss of dopaminergic neurons characteristic of PD. nih.gov
One of the most well-studied derivatives is Conduritol B epoxide (CBE), an irreversible inhibitor of the enzyme glucocerebrosidase (GBA). nih.govcaymanchem.com Mutations in the GBA gene are a significant genetic risk factor for Parkinson's disease. nih.gov CBE is widely used to create cellular and animal models of Gaucher disease, a lysosomal storage disorder, which in turn serve as valuable tools for investigating the link between GBA dysfunction and parkinsonism. nih.govrndsystems.com By inhibiting GBA, CBE leads to the accumulation of glucosylceramide, a hallmark of Gaucher disease, and allows researchers to study the downstream pathological effects, including those relevant to PD. caymanchem.com
Beyond its use as a research tool, other derivatives of the this compound scaffold have demonstrated direct neuroprotective properties. For instance, the compound (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol has exhibited potent anti-parkinsonian activity in both MPTP and haloperidol-induced animal models. nih.gov In these studies, the compound led to a near-complete recovery of locomotor and exploratory activities, with an efficacy comparable to the standard drug, levodopa. nih.gov The synthesis and testing of all eight stereoisomers of this compound highlighted the critical importance of the specific absolute configuration for its potent biological activity. nih.gov
Furthermore, studies on other related structures, such as stellettin B, a marine sponge-derived compound, have shown neuroprotective effects against 6-OHDA-induced damage in SH-SY5Y cells and in a zebrafish model of PD. nih.gov These effects were attributed to the inhibition of apoptosis and oxidative stress through the modulation of pathways like PI3K/Akt, MAPK, and Nrf2/HO-1. nih.gov Similarly, novel 1,1'-biphenylnitrone analogues have demonstrated superior neuroprotective and antioxidant properties compared to the well-known α-phenyl-N-tert-butylnitrone (PBN) in in vitro ischemia models. nih.gov
Table 1: Neuroprotective Activity of this compound Derivatives and Related Compounds in Preclinical Models
| Compound/Derivative | Model System | Observed Effects | Reference |
|---|---|---|---|
| Conduritol B epoxide (CBE) | Cellular and animal models of Gaucher disease and Parkinson's disease | Irreversible inhibition of glucocerebrosidase (GBA), leading to glucosylceramide accumulation. nih.govcaymanchem.com | nih.govcaymanchem.com |
| (1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol | MPTP and haloperidol-induced animal models of Parkinson's disease | Potent anti-parkinsonian activity, recovery of locomotor and exploratory activities. nih.gov | nih.gov |
| Stellettin B | 6-OHDA-induced SH-SY5Y cells and zebrafish model of Parkinson's disease | Neuroprotection via anti-apoptotic and anti-oxidative stress pathways (PI3K/Akt, MAPK, Nrf2/HO-1). nih.gov | nih.gov |
| 1,1'-Biphenylnitrones | In vitro ischemia models | Enhanced neuroprotective and antioxidant properties compared to PBN. nih.gov | nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Activity
The biological activity of derivatives of this compound is intrinsically linked to their three-dimensional structure. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds. These studies involve systematically modifying the chemical structure and evaluating the impact on a specific biological activity.
For example, in the development of leukotriene B(4) receptor antagonists, a series of 1,3-disubstituted cyclohexane (B81311) derivatives were synthesized and evaluated. nih.gov These studies revealed that the spatial relationship between a carboxylic acid group and an allylic hydroxyl function was critical for high binding affinity to the receptor. nih.gov Optimization of the length of the acid chain and the substitution of a phenyl group on the lipophilic tail were also shown to be key factors for potent antagonist activity. nih.gov
In the context of neuroprotective agents, SAR studies on 1,1'-biphenylnitrones, which are analogues of α-phenyl-N-tert-butylnitrone (PBN), indicated that the nature of the substituent on the nitrogen atom of the nitrone motif significantly influenced their neuroprotective capacity. nih.gov Specifically, derivatives bearing N-benzyl or N-tert-butyl groups demonstrated superior neuroprotection in models of neuronal damage. nih.gov
SAR analyses of benzimidazole (B57391) derivatives have also provided valuable insights into the structural requirements for anti-inflammatory activity. mdpi.com These studies have shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold play a significant role in modulating their anti-inflammatory effects. mdpi.com For instance, the introduction of an anacardic acid moiety at the C2 position can lead to the inhibition of COX-2, while a benzyl (B1604629) group at the 1-position can enhance anti-inflammatory action. mdpi.com
Furthermore, research on 1,4-dihydropyridine (B1200194) derivatives has highlighted the importance of specific structural features for their binding to calcium channel receptors. nih.gov These studies have shown that ester groups at the 3- and 5-positions, as well as an aryl group at the 4-position of the 1,4-DHP ring, are essential for optimal activity. nih.gov The position and type of electron-withdrawing groups on the phenyl ring at position 4 were also found to influence receptor-binding activity. nih.gov
Table 2: Key Structural Features Influencing Biological Activity in Cyclohexane and Related Derivatives from SAR Studies
| Compound Class | Biological Activity | Key Structural Features for Enhanced Activity | Reference |
|---|---|---|---|
| 1,3-Disubstituted Cyclohexanes | Leukotriene B(4) Receptor Antagonism | Specific spatial relationship between carboxylic acid and allylic hydroxyl groups; optimized acid chain length; phenyl substitution on the lipophilic tail. nih.gov | nih.gov |
| 1,1'-Biphenylnitrones | Neuroprotection | N-benzyl or N-tert-butyl groups on the nitrone nitrogen. nih.gov | nih.gov |
| Benzimidazole Derivatives | Anti-inflammatory | Substitution at N1, C2, C5, and C6 positions; C2-anacardic acid for COX-2 inhibition; N1-benzyl group. mdpi.com | mdpi.com |
| 1,4-Dihydropyridine Derivatives | Calcium Channel Receptor Binding | Ester groups at positions 3 and 5; aryl group at position 4; specific electron-withdrawing groups on the 4-phenyl ring. nih.gov | nih.gov |
Antimicrobial and Antifungal Potentials of Derivatives
In the face of rising antimicrobial resistance, there is a pressing need for novel therapeutic agents. Derivatives of cyclohexane have been explored for their potential to address this challenge. For instance, a novel cyclohexane tosyloxyimine derivative was synthesized and screened for its antimicrobial properties. medwinpublishers.com This compound demonstrated greater activity against Gram-negative bacteria, such as Acinetobacter baumannii, compared to Gram-positive bacteria and fungi. medwinpublishers.com
In a different study, new amidrazone derivatives incorporating a cyclohex-1-ene-1-carboxylic acid moiety were synthesized and evaluated for their antimicrobial activity. nih.gov One of the derivatives exhibited bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis, while another selectively inhibited the growth of Yersinia enterocolitica. nih.gov These findings suggest that the cyclohexene (B86901) scaffold can be a valuable component in the design of new antibacterial agents.
The 1,2,4-triazole (B32235) nucleus is a well-known pharmacophore present in several clinically used antifungal drugs. nih.govujmm.org.ua The synthesis of novel 1,2,4-triazole derivatives and their subsequent biological screening have revealed significant antifungal and antibacterial activities. nih.gov For example, a series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold showed potent antifungal effects against Microsporum gypseum, with some derivatives exhibiting activity superior to the standard drug ketoconazole. nih.gov These compounds also displayed strong antibacterial activity against Staphylococcus aureus. nih.gov Further research into 1,2,4-oxadiazole (B8745197) derivatives has also shown potential for the development of new fungicides. mdpi.com
Table 3: Antimicrobial and Antifungal Activity of Cyclohexane and Triazole Derivatives
| Compound Class | Target Organisms | Key Findings | Reference |
|---|---|---|---|
| Cyclohexane tosyloxyimine derivative | Gram-negative and Gram-positive bacteria, fungi | More active against Gram-negative bacteria, particularly Acinetobacter baumannii. medwinpublishers.com | medwinpublishers.com |
| Amidrazone derivatives with cyclohex-1-ene-1-carboxylic acid | Staphylococcus aureus, Mycobacterium smegmatis, Yersinia enterocolitica | Bacteriostatic activity and selective inhibition of specific bacterial strains. nih.gov | nih.gov |
| 1,2,4-Triazole Schiff bases | Microsporum gypseum, Staphylococcus aureus | Potent antifungal activity, with some derivatives superior to ketoconazole; strong antibacterial activity. nih.gov | nih.gov |
| 1,2,4-Oxadiazole derivatives | Various fungal pathogens | Potential for development as new fungicides. mdpi.com | mdpi.com |
Enzyme Inhibition Studies (e.g., HIV protease, renin for aminodiols)
The unique structural features of this compound and its derivatives make them suitable candidates for the design of enzyme inhibitors. The stereochemically defined diol functionality can mimic the transition state of enzymatic reactions, leading to potent and selective inhibition.
A notable example is the development of aminodiol derivatives as inhibitors of HIV protease, a key enzyme in the life cycle of the human immunodeficiency virus. nih.gov A series of C2 symmetrical "aminodiol" core structures were synthesized from amino acid starting materials. nih.gov These compounds were found to be effective inhibitors of the isolated HIV protease and also showed comparable activity in inhibiting HIV replication in cell culture, suggesting good cell membrane penetration. nih.gov Optimization of the structure led to a derivative with a K_i value of 100 nM and an ED_50 of 80 nM against HIV-1. nih.gov This compound was also found to be selective for HIV protease over other aspartyl proteases like human renin, human cathepsin D, and porcine pepsin. nih.gov
As previously mentioned in the context of neuroprotection, Conduritol B epoxide (CBE) is a potent, irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GBA). nih.govcaymanchem.com Its mechanism-based inhibition involves covalent binding to the catalytic site of the enzyme. nih.gov Studies have shown that CBE has an IC_50 value of approximately 9 µM for GBA. caymanchem.com While it is a powerful tool for studying GBA function, research has also identified off-target effects at higher concentrations, including the inhibition of nonlysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase. nih.gov
Table 4: Enzyme Inhibition by Derivatives of this compound and Related Aminodiols
| Inhibitor | Target Enzyme | Type of Inhibition | Potency | Reference |
|---|---|---|---|---|
| Aminodiol derivatives | HIV Protease | Competitive | K_i = 100 nM (for optimized derivative) | nih.gov |
| Conduritol B epoxide (CBE) | Glucocerebrosidase (GBA) | Irreversible, mechanism-based | IC_50 ≈ 9 µM | caymanchem.com |
| Conduritol B epoxide (CBE) | Non-lysosomal glucosylceramidase (GBA2), lysosomal α-glucosidase | - | Inhibition at higher concentrations | nih.gov |
Elucidation of Enzymatic Mechanisms
Beyond their role as inhibitors, derivatives of this compound are also important intermediates in enzymatic reactions, particularly in the microbial metabolism of aromatic hydrocarbons. The study of these processes provides fundamental insights into the mechanisms of bioremediation and the enzymatic machinery involved.
Role in Microbial Metabolism of Aromatic Hydrocarbons
Microorganisms have evolved sophisticated enzymatic pathways to degrade aromatic hydrocarbons, which are common environmental pollutants. A key initial step in the aerobic degradation of many of these compounds is the dihydroxylation of the aromatic ring by dioxygenase enzymes. researchgate.netresearchgate.net
For example, toluene (B28343) dioxygenase (TDO) is a well-characterized enzyme that catalyzes the asymmetric cis-dihydroxylation of aromatic compounds like benzene (B151609) and toluene. nih.gov The enzymatic transformation of benzene by recombinant bacteria expressing the TDO gene results in the formation of cis-3,5-cyclohexadiene-1,2-diols. nih.gov This reaction is a critical step in the microbial mineralization of benzene. Similarly, some bacteria utilize a dioxygenase to convert toluene into 3-methylcatechol (B131232) via a cis-dihydrodiol intermediate. researchgate.net
The resulting cis-diols are then further metabolized through a series of enzymatic reactions. Dihydrodiol dehydrogenase, for instance, catalyzes the oxidation of polycyclic aromatic hydrocarbon (PAH) trans-dihydrodiols to catechols. nih.gov While this pathway can prevent the formation of more carcinogenic diol epoxides, the subsequent autooxidation of the catechol products can lead to the generation of reactive oxygen species (ROS). nih.gov
The anaerobic degradation of aromatic hydrocarbons follows different pathways. In the case of toluene, one proposed mechanism involves the dearomatization of benzoyl-CoA by a reductase to yield cyclohexa-1,5-diene-1-carbonyl-CoA. lsu.edu This intermediate is then hydrated to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, which undergoes hydrolytic ring cleavage. lsu.edu
These enzymatic transformations highlight the central role of cyclohexene diol-like structures in the microbial breakdown of aromatic compounds, a process of significant environmental and biotechnological importance.
Table 5: this compound and Related Structures in Enzymatic Reactions
| Enzyme | Substrate | Product | Significance | Reference |
|---|---|---|---|---|
| Toluene Dioxygenase (TDO) | Benzene | cis-3,5-Cyclohexadiene-1,2-diols | Key initial step in the aerobic microbial degradation of benzene. nih.gov | nih.gov |
| Dioxygenase | Toluene | cis-Dihydrodiol intermediate | Precursor to 3-methylcatechol in the aerobic degradation of toluene. researchgate.net | researchgate.net |
| Dihydrodiol Dehydrogenase | PAH trans-dihydrodiols | Catechols | Part of a detoxification pathway that can also lead to ROS production. nih.gov | nih.gov |
| Benzoyl-CoA Reductase and Hydratase | Benzoyl-CoA | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA (via a diene intermediate) | Key steps in the anaerobic degradation of toluene. lsu.edu | lsu.edu |
Interaction with Diol Dehydratases and Oxidoreductases
The enzymatic transformation of vicinal diols is a key area of biochemical research, with diol dehydratases and oxidoreductases playing central roles. While the interaction of these enzymes with acyclic and simple cyclic diols is well-documented, their activity on unsaturated cyclic diols such as this compound and its derivatives is a more specialized field of study.
Diol Dehydratases
Diol dehydratases (EC 4.2.1.28) are enzymes that catalyze the dehydration of 1,2-diols to the corresponding aldehydes. This reaction proceeds via a radical mechanism, often requiring a coenzyme B12 cofactor. Extensive research has been conducted on the substrate specificity of diol dehydratases, particularly from bacterial sources like Klebsiella oxytoca. These studies have primarily focused on linear diols such as 1,2-propanediol and glycerol. For instance, diol dehydratase from Clostridium glycolicum has been shown to be specific for 1,2-ethanediol (B42446) and 1,2-propanediol. ebi.ac.uk
Efforts to expand the substrate scope of diol dehydratases to include larger or more complex diols have been a subject of protein engineering. For example, researchers have successfully redesigned the coenzyme B12-dependent diol dehydratase to accommodate longer-chain 1,2-diols. wikipedia.org However, there is a notable lack of specific research in the scientific literature detailing the direct interaction or catalytic activity of diol dehydratases with this compound or its derivatives. The steric bulk and conformational constraints imposed by the cyclic and unsaturated structure of cyclohex-4-ene-1,2-diol likely present a significant challenge for the active sites of known diol dehydratases, which are typically adapted for smaller, more flexible linear substrates.
Oxidoreductases
In contrast to the limited information on diol dehydratases, the interaction of cyclic diols with oxidoreductases is better characterized. Oxidoreductases are a broad class of enzymes that catalyze the transfer of electrons from a reductant to an oxidant. In the context of diol metabolism, dehydrogenases are a key subclass of oxidoreductases.
A pertinent example is the enzymatic activity observed in the degradation pathways of similar cyclic diols. For instance, a microorganism from the genus Acinetobacter has been shown to metabolize trans-cyclohexane-1,2-diol via an inducible dehydrogenase. This enzyme, a trans-cyclohexane-1,2-diol:NAD+ 1-oxidoreductase (EC 1.1.1.174), catalyzes the oxidation of the diol to 2-hydroxycyclohexan-1-one. researchgate.netwikipedia.org
Furthermore, research into the microbial degradation of aromatic compounds has identified enzymes that act on unsaturated cyclic diols. A key enzyme in this context is trans-1,2-dihydrobenzene-1,2-diol dehydrogenase (EC 1.3.1.20). wikipedia.orgwikipedia.org This enzyme catalyzes the NADP+-dependent aromatization of trans-1,2-dihydrobenzene-1,2-diol to catechol. Its natural substrate shares significant structural similarity with this compound, suggesting that enzymes from this family could potentially recognize and transform cyclohexenediol (B14278918) derivatives.
The degradation of cyclohexane-1,2-diol has also been studied in the denitrifying bacterium Azoarcus sp. strain 22Lin. researchgate.netnih.govnih.gov This organism utilizes a metabolic pathway that involves the conversion of the diol to cyclohexane-1,2-dione, which is then cleaved by the thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme cyclohexane-1,2-dione hydrolase. researchgate.netnih.govnih.gov While this hydrolase acts on the dione (B5365651) rather than the diol directly, its presence indicates a complete metabolic pathway for the utilization of such cyclic diols in certain bacteria.
The following table summarizes the properties of a relevant oxidoreductase that acts on an unsaturated cyclic diol, providing a model for the potential enzymatic interaction with this compound derivatives.
| Enzyme | EC Number | Source Organism (example) | Substrate(s) | Product(s) | Cofactor |
| trans-1,2-Dihydrobenzene-1,2-diol Dehydrogenase | 1.3.1.20 | Pseudomonas putida | trans-1,2-Dihydrobenzene-1,2-diol | Catechol | NADP+ |
This table is based on data for trans-1,2-dihydrobenzene-1,2-diol dehydrogenase, an enzyme that acts on a structurally similar substrate to this compound.
Computational Chemistry and Mechanistic Elucidation
Density Functional Theory (DFT) Studies on Reaction Pathways and Stereoselectivity
Density Functional Theory (DFT) is a quantum-mechanical method used to investigate the electronic structure of molecules. It is particularly valuable for studying reaction mechanisms, allowing for the calculation of geometries of reactants, transition states, and products, as well as their corresponding energies. This information helps in understanding reaction pathways and predicting the stereoselectivity of chemical transformations involving (1R,2R)-cyclohex-4-ene-1,2-diol.
A key reaction pathway for the synthesis of chiral diols is the hydrolysis of corresponding epoxides. DFT studies on analogous systems, such as the hydrolysis of cis- and trans-limonene oxide, have been used to explain observed regioselectivity and stereoselectivity. researchgate.netresearchgate.net These theoretical models calculate the energy barriers for different potential reaction pathways. The pathway with the lowest activation energy is the most kinetically favorable and is predicted to be the major reaction route.
For instance, in the asymmetric dihydroxylation of cyclohexa-1,4-diene or the ring-opening of an epoxide precursor, DFT can be employed to model the transition states. The calculations can reveal why a particular catalyst or reagent favors attack from one face of the molecule over the other, leading to the specific (1R,2R) stereochemistry. The theory considers factors like steric hindrance and electronic interactions between the substrate and the catalyst in the transition state assembly.
Table 1: Hypothetical DFT Energy Profile for a Stereoselective Reaction This interactive table illustrates how DFT results can be interpreted to predict stereochemical outcomes. Lower transition state energies indicate a more favorable reaction pathway.
| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Predicted Outcome |
| Formation of (1R,2R)-diol | -5.2 | +12.5 | -15.8 | Major Product |
| Formation of (1S,2S)-diol | -5.1 | +15.8 | -15.9 | Minor Product |
Note: Data are illustrative and represent typical relative values from DFT calculations.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape, or conformation, of this compound is crucial to its reactivity and biological interactions. The cyclohexene (B86901) ring is not planar and exists in various conformations, with the half-chair being the most stable. The two hydroxyl groups can be oriented in different positions, primarily described as pseudo-axial or pseudo-equatorial.
Conformational analysis, often performed using molecular mechanics (MM) or quantum mechanics, aims to identify the most stable, low-energy conformers. For trans-diols on a cyclohexane (B81311) ring, a diequatorial arrangement of the hydroxyl groups is often preferred to minimize steric strain. researchgate.net However, intramolecular hydrogen bonding between the hydroxyl groups can sometimes stabilize conformations that would otherwise be higher in energy.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov An MD simulation calculates the forces between atoms and uses them to simulate atomic motion, revealing how the molecule flexes, vibrates, and interconverts between different conformations. nih.gov These simulations can show the preference for certain conformations and the energy barriers for converting between them. nih.gov For this compound, MD simulations can illustrate the flexibility of the ring and the rotational freedom of the hydroxyl groups, which is critical for how it fits into an enzyme's active site or interacts with a chiral catalyst.
Table 2: Relative Energies of this compound Conformers This table shows the calculated relative stability of different spatial arrangements of the hydroxyl groups.
| Conformer | Dihedral Angle (HO-C1-C2-OH) | Relative Energy (kcal/mol) | Key Feature |
| Pseudo-Diequatorial | ~60° | 0.00 | Minimizes steric hindrance |
| Pseudo-Diaxial | ~180° | +4.5 | Significant steric strain |
| Intramolecular H-Bonded | ~55° | +0.8 | Stabilized by hydrogen bond, slightly strained |
Note: Energy values are representative and can vary based on the computational method and solvent model used.
Elucidation of Chiral Recognition in Enzymatic and Catalytic Processes
Chiral recognition is the process by which a chiral molecule, like an enzyme or a catalyst, interacts differently with the two enantiomers of another chiral compound. acs.org The specific three-dimensional arrangement of functional groups in this compound allows it to be selectively recognized and transformed in many biological and chemical systems.
Computational studies are instrumental in elucidating the mechanisms of this recognition. The process is often explained by the "three-point interaction model," where a chiral selector must have at least three points of interaction with one enantiomer, with at least one of these interactions being stereochemically dependent. acs.org For this compound, the two hydroxyl groups and the π-system of the double bond can serve as these interaction points.
In an enzymatic process, such as a biotransformation using an alcohol dehydrogenase or a dioxygenase, the diol must fit into a well-defined chiral pocket in the enzyme's active site. mdpi.comalfachemic.com Molecular docking and MD simulations can model this process, showing how the (1R,2R) enantiomer establishes a more stable set of interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the active site compared to its (1S,2S) counterpart.
Similarly, in asymmetric catalysis, a chiral catalyst can bind selectively to the diol. nih.gov For example, catalysts designed for the desymmetrization of cis-diols work by forming a reversible covalent bond with the substrate, bringing it into a chiral environment where a specific reaction can occur at one of the two hydroxyl groups. nih.gov Computational modeling can reveal the structure of the catalyst-substrate complex and explain the origin of the observed enantioselectivity.
Table 3: Key Interactions in Chiral Recognition of this compound
| Interacting Group on Diol | Type of Interaction | Potential Partner in Chiral Pocket (Enzyme/Catalyst) | Role in Selectivity |
| C1-Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, His Residues; Lewis Basic Site | Primary binding and orientation |
| C2-Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Asn, Gln, Tyr Residues; Lewis Basic Site | Secondary binding, fixes conformation |
| C4=C5 Double Bond | π-π Stacking / Hydrophobic | Phe, Trp, Tyr Residues; Aromatic Rings | Tertiary interaction, restricts rotational freedom |
Biosynthetic Pathways and Natural Occurrence of Cyclohexene Diols
Natural Occurrence and Isolation (e.g., as glycosides in plants)
The direct isolation of (1R,2R)-cyclohex-4-ene-1,2-diol from plant sources is not widely reported in scientific literature. While plants are a rich source of a vast array of secondary metabolites, including various glycosides and polyhydroxylated cyclic compounds (cyclitols), this specific unsaturated diol is conspicuously absent. nih.govmdpi.commdpi.com For instance, many plant species produce complex glycosides where sugars are attached to aglycones like flavonoids, terpenoids, or alkaloids, but cyclohexene (B86901) diol glycosides are not commonly documented. mdpi.commdpi.com
In contrast, related saturated compounds have been identified in nature. For example, cis-cyclohexane-1,2-diol has been isolated from castoreum, a glandular secretion from beavers. wikipedia.org Furthermore, more complex hydroxylated cyclohexane (B81311) derivatives, such as cyclohexanetetrols, have been isolated from plant species and are recognized for their bioactivity. mdpi.com The primary route to obtaining enantiomerically pure this compound is not through extraction from natural sources but via the microbial oxidation of aromatic substrates.
Microbial Biotransformation of Aromatic Substrates to cis-Dihydrodiols
The formation of this compound is a well-documented example of microbial biotransformation. Many soil bacteria, particularly species of Pseudomonas, possess powerful enzyme systems capable of oxidizing aromatic hydrocarbons. The initial step in the aerobic degradation pathway of these compounds often involves a class of enzymes known as dioxygenases. researchgate.net
These enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, resulting in the formation of chiral cis-dihydrodiols. researchgate.net This biocatalytic reaction is of significant interest because it produces versatile chiral building blocks that can be used in stereoselective chemical synthesis. For example, recombinant Escherichia coli strains expressing toluene (B28343) dioxygenase (TDO) from Pseudomonas putida can efficiently convert benzene (B151609) into cis-1,2-dihydroxy-3,5-cyclohexadiene.
The table below summarizes findings from research on the microbial biotransformation of various aromatic compounds into their corresponding cis-dihydrodiols.
| Aromatic Substrate | Microorganism / Enzyme System | Product (cis-Dihydrodiol) |
| Benzene | Pseudomonas putida (Toluene Dioxygenase) | cis-1,2-Dihydroxy-3,5-cyclohexadiene |
| Toluene | Pseudomonas putida F39/D (Toluene Dioxygenase) | (+)-(1S,2R)-1,2-Dihydroxy-3-methyl-3,5-cyclohexadiene |
| Chlorobenzene (B131634) | Pseudomonas sp. P51 (Chlorobenzene Dioxygenase) | (+)-(1S,2R)-1,2-Dihydroxy-3-chloro-3,5-cyclohexadiene |
| Naphthalene (B1677914) | Pseudomonas sp. (Naphthalene Dioxygenase) | (+)-cis-(1R,2S)-Dihydroxy-1,2-dihydronaphthalene |
| Biphenyl (B1667301) | Escherichia coli DH5α(pTCB 144) (Chlorobenzene Dioxygenase) | cis-2,3-Dihydro-2,3-dihydroxybiphenyl |
This table is generated based on data reported in scientific literature on microbial biotransformation. researchgate.netresearchgate.net
Integration into Natural Product Biosynthetic Cascades
The true value of this compound and related microbially-derived cis-dihydrodiols lies in their application as synthons for the total synthesis of complex natural products. Their inherent stereochemistry and functionality—two hydroxyl groups and a double bond—make them ideal starting materials for constructing intricate molecular architectures.
These chiral diols serve as versatile precursors in the synthesis of a variety of biologically active compounds. For example, cyclohexadiene-diols have been utilized as key intermediates in the efficient synthesis of highly oxygenated cyclohexane epoxides such as iso-crotepoxide and ent-senepoxide. researchgate.net The defined stereochemistry of the diol directs the stereochemical outcome of subsequent reactions, allowing for the controlled and asymmetric synthesis of target molecules. This strategic use of microbially-produced synthons circumvents the need for complex chiral resolutions or asymmetric syntheses from achiral starting materials.
Q & A
Q. What strategies validate the role of this compound in natural product biosynthesis?
- Answer : Isotopic labeling (e.g., -glucose feeding in Alpinia oxyphylla) traces diol incorporation into menthane derivatives. Combine LC-MS and -NMR to identify biosynthetic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
